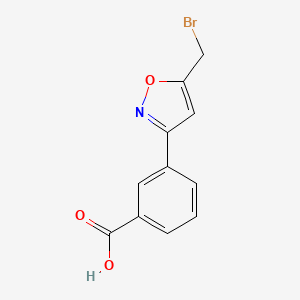

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of BMIBA-related compounds often involves the condensation of primary amines with carbonyl groups . The classical reaction for the synthesis of Schiff’s bases in an ethanolic solution and glacial acetic acid as a catalyst was followed in the synthesis of substituted sulfamethoxazole compounds .Molecular Structure Analysis

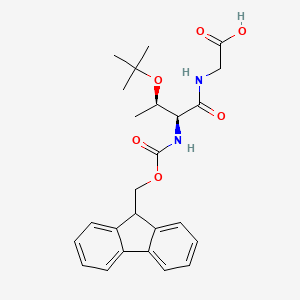

The molecular formula of BMIBA is C11H8BrNO3 . More detailed structural information can be found in databases like PubChem and ChemicalBook .Chemical Reactions Analysis

BMIBA-related compounds are often synthesized via copper (I) catalyzed one-pot reactions of various aromatic aldehydes . These reactions are typically regioselective, leading to the formation of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .Physical And Chemical Properties Analysis

BMIBA has a molecular weight of 282.09 . Detailed physical and chemical properties such as melting point, boiling point, and density can be found in databases like PubChem and ChemicalBook .Scientific Research Applications

- Field : Chemical Crystallography .

- Application : The title compound, a Schiff base, bis (N-(5-methyl-3-isoxazolyl)-4-[(2-hydroxy benzylidene)-amino]) benzene sulfonamide was synthesized .

- Method : The compound was synthesized by the condensation of 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide (SMZ) and 2-hydroxy benzaldehyde (SA). The contents were refluxed for 12 hours .

- Results : The structure of the molecule was established using H1, C13 NMR, UV–VIS and IR spectroscopic techniques. The X-ray structure was determined to establish the conformation of the molecule .

- Field : Bioorganic Chemistry .

- Application : The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed. These hybrids have been tested for their in vitro anticancer activity .

- Method : The desired hybrids were synthesized through two main steps. The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .

- Results : Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide. Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .

Synthesis and Crystal Structure of a New Schiff Base

One-Pot Regioselective Synthesis of 7-Bromo-2H-Benzo [b] [1,4]Oxazin-3 (4H)-One Linked Isoxazole Hybrids

- (5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester

- Field : Organic Chemistry.

- Application : This compound is a derivative of isoxazole and is used in various research applications.

- Method : The specific methods of application or experimental procedures for this compound are not provided.

- Results : The outcomes or results obtained from the use of this compound are not specified.

- Sulfonamides as Antimicrobial Agents

- Field : Medicinal Chemistry .

- Application : Sulfonamides, such as 4-amino-N-(5-methyl-3-isoxazolyl)benzene sulfonamide (sulfamethoxazole), are used as antimicrobial agents. They prevent the formation of dihydrofolic acid, a compound that bacteria must be able to make in order to survive .

- Method : The presence of the amino group in this compound leads to condensation with aldehyde, thus enlarging the number of functional groups .

- Results : This Schiff base is derived from 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide and 2-hydroxy benzaldehyde. Schiff bases provide more potential sites for both chemical and biological activity of compounds .

properties

IUPAC Name |

3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c12-6-9-5-10(13-16-9)7-2-1-3-8(4-7)11(14)15/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKVCESUUZGSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258488 | |

| Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid | |

CAS RN |

1199773-62-0 | |

| Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)

![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)

![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)